1-(2-Fluorophenyl)-2,2-dihydroxyethanone
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Overview
Description
2-Fluorophenylglyoxal hydrate is an organic compound with the molecular formula C8H7FO3 It is a derivative of phenylglyoxal, where a fluorine atom is substituted at the ortho position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluorophenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 2-fluoroacetophenone using oxidizing agents such as selenium dioxide or potassium permanganate. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of 2-fluorophenylglyoxal hydrate often involves the use of large-scale oxidation processes. These processes are optimized for high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality 2-fluorophenylglyoxal hydrate suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenylglyoxal hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: 2-Fluorobenzoic acid.
Reduction: 2-Fluorophenylethanol.
Substitution: Various substituted phenylglyoxals depending on the nucleophile used.
Scientific Research Applications
2-Fluorophenylglyoxal hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluorophenylglyoxal hydrate involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The compound’s reactivity is influenced by the presence of the fluorine atom, which can enhance its electrophilic properties .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylglyoxal hydrate: Another fluorinated derivative with similar reactivity but different positional substitution.
Phenylglyoxal: The non-fluorinated parent compound with distinct chemical properties.
Methylglyoxal: A simpler glyoxal derivative with different reactivity and applications
Uniqueness
2-Fluorophenylglyoxal hydrate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various research applications .
Properties
IUPAC Name |
1-(2-fluorophenyl)-2,2-dihydroxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,8,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCCVJKYPZESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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